molecular formula C8H12N2 B13118859 5-Isopropyl-2-methylpyrimidine

5-Isopropyl-2-methylpyrimidine

Cat. No.: B13118859
M. Wt: 136.19 g/mol
InChI Key: VMNAOJIRTPMBEI-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyrimidine, allowing it to react with the isopropyl halide to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methyl-5-isopropylpyrimidine precursors using palladium or platinum catalysts. This method allows for the selective introduction of the isopropyl group at the desired position on the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Isopropyl-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine: Lacks the isopropyl group, making it less hydrophobic.

    5-Isopropylpyrimidine: Similar structure but without the methyl group at position 2.

    4-Chloro-5-isopropyl-2-methylpyrimidine: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

5-Isopropyl-2-methylpyrimidine is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological properties. The combination of these groups can enhance its lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyrimidine

InChI

InChI=1S/C8H12N2/c1-6(2)8-4-9-7(3)10-5-8/h4-6H,1-3H3

InChI Key

VMNAOJIRTPMBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(C)C

Origin of Product

United States

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